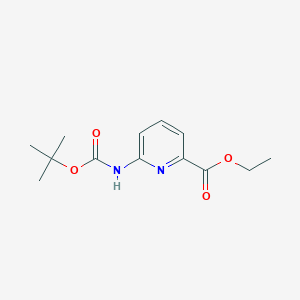

6-(tert-ブトキシカルボニル)アミノピコリン酸エチル

概要

説明

Ethyl 6-((tert-butoxycarbonyl)amino)picolinate is a chemical compound with the molecular formula C₁₃H₁₈N₂O₄ and a molecular weight of 266.29 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability.

科学的研究の応用

Ethyl 6-((tert-butoxycarbonyl)amino)picolinate is utilized in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It is involved in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 6-((tert-butoxycarbonyl)amino)picolinate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 6-aminopicolinate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) in a solvent like 2-methyl-2-propanol (i-BuOH) and acetone . The reaction conditions typically include stirring the mixture at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for ethyl 6-((tert-butoxycarbonyl)amino)picolinate are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity.

化学反応の分析

Types of Reactions

Ethyl 6-((tert-butoxycarbonyl)amino)picolinate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.

Deprotection Reactions: The tert-butoxycarbonyl (Boc) protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Deprotection: Strong acids like TFA are commonly used to remove the Boc protecting group.

Major Products Formed

Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

Deprotection: The removal of the Boc group yields the free amine derivative.

作用機序

The mechanism of action of ethyl 6-((tert-butoxycarbonyl)amino)picolinate primarily involves its role as a protecting group for amines. The Boc group stabilizes the amino functionality, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in further reactions, facilitating the synthesis of target molecules .

類似化合物との比較

Similar Compounds

- Ethyl 6-aminopicolinate

- Di-tert-butyl dicarbonate

- tert-Butanol

Uniqueness

Ethyl 6-((tert-butoxycarbonyl)amino)picolinate is unique due to its combination of the Boc protecting group and the picolinate moiety. This combination provides both stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .

生物活性

Ethyl 6-((tert-butoxycarbonyl)amino)picolinate (CAS No. 203321-86-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications as an intermediate in drug synthesis. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H18N2O4

- Molecular Weight : 266.297 g/mol

- Structural Features : The compound features a picolinate moiety with a tert-butoxycarbonyl (Boc) protected amine group, which is crucial for controlling reactivity in synthetic pathways.

Ethyl 6-((tert-butoxycarbonyl)amino)picolinate acts primarily through its interaction with specific enzymes and receptors. The Boc group can be deprotected under physiological conditions, allowing the free amine to engage with biological targets. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.

Biological Activities

- Enzyme Inhibition : The compound has been employed in studies focusing on enzyme inhibitors, particularly those targeting FK506 binding proteins (FKBPs), which are implicated in psychiatric disorders and neurodegenerative diseases .

- Receptor Ligands : It is also used as a ligand in receptor binding studies, contributing to the understanding of molecular interactions relevant to drug development.

- Therapeutic Potential : Research indicates that derivatives of this compound may have therapeutic applications in treating conditions such as memory impairment, vision disorders, and promoting hair growth .

Study on Enzyme Inhibition

A study investigated the inhibitory effects of Ethyl 6-((tert-butoxycarbonyl)amino)picolinate on FKBP proteins. The results demonstrated that the compound selectively inhibited FKBP-51 and FKBP-52, suggesting its potential as a therapeutic agent for psychiatric conditions.

Comparative Analysis of Similar Compounds

| Compound Name | Key Features |

|---|---|

| Ethyl 6-aminopicolinate | Lacks Boc protection; simpler structure |

| Di-tert-butyl dicarbonate derivatives | Related in structure but distinct activity profiles |

| Ethyl 6-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)picolinate | Contains piperidine; enhanced pharmacological properties |

This table highlights the unique structural aspects of Ethyl 6-((tert-butoxycarbonyl)amino)picolinate compared to similar compounds, emphasizing its potential advantages in biological activity.

Synthesis and Applications

Ethyl 6-((tert-butoxycarbonyl)amino)picolinate is synthesized through multi-step organic reactions involving protecting group strategies to ensure selectivity during subsequent reactions. Its applications extend beyond basic research into medicinal chemistry, where it serves as a precursor for more complex pharmaceuticals targeting neurological pathways .

特性

IUPAC Name |

ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-5-18-11(16)9-7-6-8-10(14-9)15-12(17)19-13(2,3)4/h6-8H,5H2,1-4H3,(H,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFUIDQWOBQJOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598258 | |

| Record name | Ethyl 6-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203321-86-2 | |

| Record name | Ethyl 6-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。